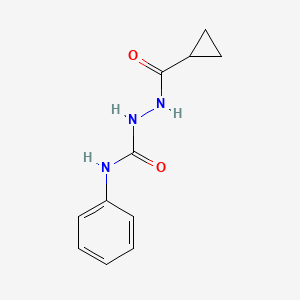
2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide, also known as CPPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. CPPC has been found to exhibit promising biological activity, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and pathways involved in disease progression. 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, inhibit the growth of cancer cells, and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide is its versatility in the laboratory. It can be easily synthesized and has a wide range of potential applications in drug discovery and development. However, one of the limitations of 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide. One area of interest is the development of novel 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide derivatives with enhanced biological activity and improved solubility. Another potential direction is the investigation of the synergistic effects of 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide in combination with other drugs or therapies. Finally, further research is needed to fully understand the mechanism of action of 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide is a promising chemical compound with a wide range of potential applications in scientific research. Its versatility and ability to exhibit a range of biological activities make it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential of 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide and its derivatives in drug discovery and development.
Synthesemethoden
The synthesis of 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide involves the reaction of cyclopropyl isocyanate with N-phenylhydrazinecarboxamide in the presence of a suitable catalyst. The reaction yields 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide as a white crystalline solid with a melting point of 153-155°C.
Wissenschaftliche Forschungsanwendungen
2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide has also shown promise as a potential treatment for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(cyclopropanecarbonylamino)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-10(8-6-7-8)13-14-11(16)12-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMOWSBGOJZPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)
![5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720235.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)
![7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5720254.png)
![6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5720258.png)
![N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide](/img/structure/B5720261.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)
![N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5720273.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)

![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)